6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of an amino group at the 6th position and a phenylethyl group at the 1st position of the pyrimidine ring, along with two keto groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One efficient method reported involves the use of the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates the reaction under mild conditions . The optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Oxidation and Reduction Reactions: The keto groups at the 2nd and 4th positions can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Condensation Reactions: Condensation products such as imines and enamines.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential antitumor agents.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability.
Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
6-amino-5-carboxamidouracils: These compounds are structurally similar and are used as precursors for the synthesis of xanthine derivatives.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: These compounds have similar structural features and are studied for their antitumor activities.
Uniqueness
6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-1-(2-phenylethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-10-8-11(16)14-12(17)15(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCQVAUSXCWYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362814 |
Source
|
Record name | 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201866 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54052-76-5 |
Source
|
Record name | 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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